Ácido 3-bromo-5-metil-2-metoxifenilborónico

Descripción general

Descripción

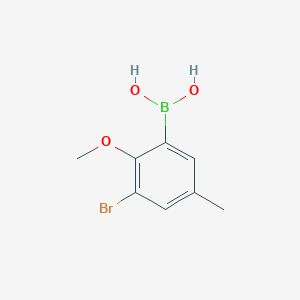

3-Bromo-5-methyl-2-methoxyphenylboronic acid is an organoboron compound with the molecular formula C8H10BBrO3 and a molecular weight of 244.88 g/mol . This compound is characterized by the presence of a boronic acid group attached to a brominated aromatic ring, which also contains methoxy and methyl substituents. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Aplicaciones Científicas De Investigación

3-Bromo-5-methyl-2-methoxyphenylboronic acid is widely used in scientific research due to its versatility in organic synthesis. Some applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.

Biology: Employed in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.

Medicine: Utilized in the development of drug candidates and medicinal chemistry research.

Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methyl-2-methoxyphenylboronic acid typically involves the borylation of the corresponding brominated aromatic compound. One common method is the palladium-catalyzed borylation of 3-Bromo-5-methyl-2-methoxybenzene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures .

Industrial Production Methods

Industrial production of 3-Bromo-5-methyl-2-methoxyphenylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-5-methyl-2-methoxyphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction typically forms biaryl or styrene derivatives.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Reduction: The bromine substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).

Oxidation: Hydrogen peroxide, sodium perborate, and solvents like water or methanol.

Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon (Pd/C), and solvents like ether or ethanol.

Major Products Formed

Suzuki-Miyaura Cross-Coupling: Biaryl or styrene derivatives.

Oxidation: Corresponding phenol.

Reduction: Debrominated aromatic compound.

Mecanismo De Acción

The mechanism of action of 3-Bromo-5-methyl-2-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl or styrene product. The boronic acid group acts as a nucleophile, while the palladium catalyst facilitates the transmetalation and reductive elimination steps .

Comparación Con Compuestos Similares

Similar Compounds

3-Bromo-5-fluoro-2-methoxyphenylboronic acid: Similar structure but with a fluorine substituent instead of a methyl group.

3-Bromo-2-methoxyphenylboronic acid: Lacks the methyl substituent on the aromatic ring.

3-Bromo-5-methylphenylboronic acid: Lacks the methoxy substituent on the aromatic ring.

Uniqueness

3-Bromo-5-methyl-2-methoxyphenylboronic acid is unique due to the presence of both methoxy and methyl substituents on the aromatic ring, which can influence its reactivity and selectivity in chemical reactions. The combination of these substituents with the boronic acid group makes it a valuable intermediate in organic synthesis .

Actividad Biológica

3-Bromo-5-methyl-2-methoxyphenylboronic acid is a compound of interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides a detailed overview of its biochemical properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

3-Bromo-5-methyl-2-methoxyphenylboronic acid features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is essential for its interactions with various biological molecules, including proteins and enzymes. The presence of the bromine atom and the methoxy group further influences its reactivity and biological activity.

The mechanism by which 3-Bromo-5-methyl-2-methoxyphenylboronic acid exerts its biological effects primarily involves the formation of reversible covalent bonds with serine and threonine residues in enzyme active sites. This interaction can lead to:

- Enzyme Inhibition: The compound can inhibit serine proteases and other enzymes critical in various biochemical pathways.

- Cell Signaling Modulation: It influences cellular signaling pathways by altering the activity of kinases and phosphatases.

- Gene Expression Regulation: By modulating transcription factors, it can impact gene expression related to metabolic processes.

Anticancer Activity

Research indicates that 3-Bromo-5-methyl-2-methoxyphenylboronic acid exhibits significant cytotoxic effects against cancer cell lines. For instance, studies have shown that it has an IC50 value of approximately 18.76 µg/mL against the MCF-7 breast cancer cell line, indicating its potential as an anticancer agent .

| Cell Line | IC50 (µg/mL) | Effect |

|---|---|---|

| MCF-7 | 18.76 ± 0.62 | Cytotoxic |

Antioxidant Activity

The compound has demonstrated notable antioxidant properties, with an IC50 value of 0.14 µg/mL in DPPH radical scavenging assays. This indicates its potential utility in protecting cells from oxidative stress .

Enzyme Inhibition

3-Bromo-5-methyl-2-methoxyphenylboronic acid has been studied for its inhibitory effects on various enzymes:

| Enzyme | IC50 (µg/mL) |

|---|---|

| Acetylcholinesterase | 115.63 ± 1.16 |

| Butyrylcholinesterase | 3.12 ± 0.04 |

| Antiurease | 1.10 ± 0.06 |

| Antithyrosinase | 11.52 ± 0.46 |

These results suggest that the compound may have therapeutic applications in neurodegenerative diseases and metabolic disorders .

Case Studies and Research Findings

- In Vivo Studies: Animal models have shown that at low doses, the compound effectively modulates enzyme activity without significant toxicity; however, higher doses can lead to adverse effects, emphasizing the importance of dosage optimization .

- Pharmacological Evaluation: In studies assessing anti-inflammatory activity, compounds similar to 3-Bromo-5-methyl-2-methoxyphenylboronic acid demonstrated significant inhibition of paw edema in models of acute inflammation, suggesting potential applications in treating inflammatory conditions .

- Comparative Analysis: When compared to other boronic acids, this compound exhibited unique reactivity profiles due to the specific arrangement of substituents on the phenyl ring, influencing both solubility and interaction with biological targets .

Propiedades

IUPAC Name |

(3-bromo-2-methoxy-5-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BBrO3/c1-5-3-6(9(11)12)8(13-2)7(10)4-5/h3-4,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHQCYDMSPACJBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OC)Br)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400670 | |

| Record name | (3-Bromo-2-methoxy-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870717-99-0 | |

| Record name | (3-Bromo-2-methoxy-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-methyl-2-methoxyphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.